![molecular formula C24H26N2O2S B2741346 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one CAS No. 2034521-43-0](/img/structure/B2741346.png)
1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is an organic compound belonging to a class of molecules known for their potential pharmacological activities. Its unique structure, consisting of a 6,7-dihydrothieno[3,2-c]pyridin ring fused with an azetidin-1-yl moiety, and a methoxynaphthalen-1-yl group, underpins its diverse chemical reactivity and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Typically, the synthesis of this compound involves multiple steps:
Preparation of the 6,7-dihydrothieno[3,2-c]pyridin ring.
Formation of the azetidin-1-yl intermediate.
Coupling of the azetidin-1-yl group with the methoxynaphthalen-1-yl group.
Final conjugation of the resulting intermediate with a propan-1-one unit.
The reactions are usually conducted under anhydrous conditions, often utilizing organic solvents such as dichloromethane, toluene, or ethanol. Catalysts like palladium or Lewis acids are sometimes employed to enhance reaction efficiency and selectivity.
Industrial Production Methods:
For industrial-scale production, the synthesis often adapts to continuous flow chemistry techniques, which allow better control over reaction parameters, reducing waste and increasing yield. Process optimization involves adjusting temperature, pressure, and reactant concentrations to ensure consistent quality and high throughput.
Types of Reactions:
Oxidation: The methoxynaphthalen-1-yl group can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The ketone group in the propan-1-one unit can be reduced to a secondary alcohol.
Substitution: Halogenation can occur on the aromatic rings, providing a pathway for further functionalization.
Addition: Nucleophilic addition reactions can target the ketone group, forming various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Addition: Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed:
Oxidation of the methoxy group might yield methoxyquinones.
Reduction of the ketone group yields alcohol derivatives.
Halogenation produces halogenated aromatic compounds.
Addition reactions form various alcohol products from the ketone.
Chemistry:
Used as a building block for synthesizing more complex molecules.
Investigated for its role in various organic reactions due to its functional groups.
Biology:
Potential as a biochemical probe to study receptor-ligand interactions.
Medicine:
Explored for its pharmacological properties, including anti-inflammatory and antineoplastic activities.
Industry:
Utilized in the development of new materials and as intermediates in organic synthesis.
Molecular Targets and Pathways Involved:
The compound’s action mechanism is largely dependent on its interaction with specific proteins or enzymes, potentially altering their activity.
In pharmacological contexts, it may target receptors involved in inflammation or cancer pathways, disrupting cellular processes and signaling cascades.
Comparison with Other Compounds:
Compared to compounds like 6,7-dihydrothieno[3,2-c]pyridin derivatives or azetidin-1-yl analogs, this compound exhibits unique substitution patterns and functional groups enhancing its reactivity and application spectrum.
相似化合物的比较
6,7-dihydrothieno[3,2-c]pyridin derivatives.
Azetidin-1-yl analogs.
Methoxynaphthalen-1-yl substituted propanones.
This overview outlines the multifaceted aspects of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one, emphasizing its chemical, biological, and industrial significance. For an in-depth exploration, extensive experimental data and literature review would be essential.
属性
IUPAC Name |
1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-28-22-8-6-17-4-2-3-5-20(17)21(22)7-9-24(27)26-15-19(16-26)25-12-10-23-18(14-25)11-13-29-23/h2-6,8,11,13,19H,7,9-10,12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMOHLRHISSFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CC(C3)N4CCC5=C(C4)C=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
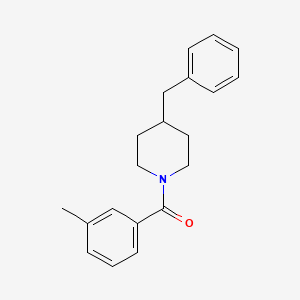
![5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2741266.png)
![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)
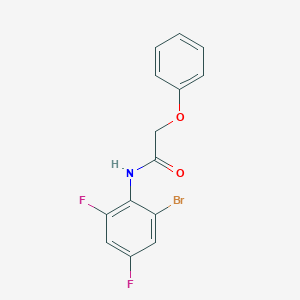

![tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate](/img/structure/B2741274.png)
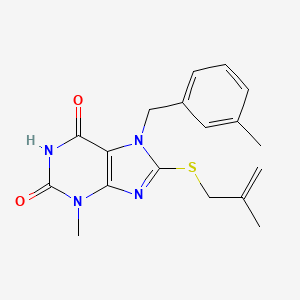
![1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one](/img/structure/B2741278.png)
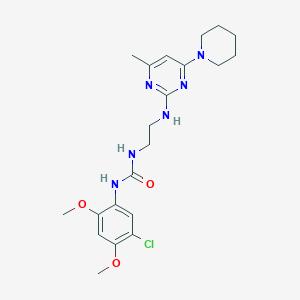
![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)
![3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one](/img/structure/B2741281.png)
![2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate](/img/structure/B2741282.png)
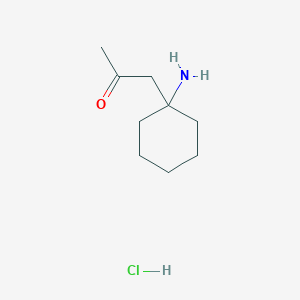
![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)
